molecular formula C16H18N6OS B4502481 2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4502481
M. Wt: 342.4 g/mol
InChI Key: ZXDTWNXVLTUGSD-UHFFFAOYSA-N
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Description

2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(isopropylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is 342.12628039 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the synthesis of thiazole derivatives and their structural characterization. For instance, studies have demonstrated the synthesis of various thiazole compounds through different chemical reactions, highlighting their spectral characteristics and confirming their structures via complex spectral studies (Zadorozhnii et al., 2019; Kumar et al., 2013). These findings are crucial for understanding the chemical properties and potential applications of thiazole derivatives in various fields.

Biological Evaluation

Several studies have evaluated the biological activities of thiazole derivatives, including their potential as antimicrobial, antifungal, and anticancer agents. For example, compounds related to thiazole structures have been tested for in vitro activity against various viruses and evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Additionally, thiazole derivatives have been investigated for their anticancer activities, with some showing selective action on certain cancer cell lines, suggesting the potential for targeted cancer therapies (Kaminskyy et al., 2015).

Antitubercular Activity

Research on substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides has shown valuable antitubercular candidates that evade innate efflux machinery, highlighting the potential of thiazole derivatives in addressing tuberculosis and drug-resistant strains (Azzali et al., 2017).

Corrosion Inhibition

Thiazole derivatives have also been studied for their corrosion inhibiting effect against steel in acidic solutions, demonstrating their potential in industrial applications (Hu et al., 2016). These findings suggest the versatility of thiazole derivatives in both biological and industrial applications.

Properties

IUPAC Name

2-(propan-2-ylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11(2)19-16-21-14(8-24-16)15(23)20-13-5-3-12(4-6-13)7-22-10-17-9-18-22/h3-6,8-11H,7H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDTWNXVLTUGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

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